![molecular formula C16H16ClNO2S B3461711 N-[(4-CHLOROPHENYL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE](/img/structure/B3461711.png)
N-[(4-CHLOROPHENYL)METHYL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Overview
Description
N-[(4-Chlorophenyl)methyl]-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves the direct condensation of benzoic acids and amines. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives like this compound may involve high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, paper, and plastic.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-Chlorophenyl)methyl]-2-methoxy-4-(methylsulfanyl)benzamide include other benzanilides and benzamide derivatives. Examples include:
- N-(4-Chlorophenyl)-2-(methylsulfanyl)benzamide
- N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxy-4-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-9-13(21-2)7-8-14(15)16(19)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUPDXLUKAVTLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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